Poly(Disperse Red 1 acrylate) is a synthetic polymer derived from the chromophore Disperse Red 1. It is characterized by its vibrant color and is primarily used in various optical applications due to its unique properties. The chemical structure includes a chromophore moiety that imparts solvatochromic behavior, making it responsive to changes in solvent polarity. This compound has garnered attention for its potential in non-linear optics and photonic applications, particularly in the fabrication of surface relief gratings and other optical devices .
Poly(Disperse Red 1 acrylate) doesn't have a known biological function. Its mechanism of action in research likely relates to its physical properties:
The biological activity of Poly(Disperse Red 1 acrylate) is an area of ongoing research. Initial studies indicate that it may exhibit cytotoxic effects at high concentrations due to its chemical structure. The compound has been shown to cause skin irritation upon contact, suggesting that safety precautions are necessary when handling it . Further investigations are needed to fully understand its biocompatibility and potential applications in biomedical fields.
Poly(Disperse Red 1 acrylate) can be synthesized through several methods:
Poly(Disperse Red 1 acrylate) has a variety of applications:
Interaction studies of Poly(Disperse Red 1 acrylate) focus on its behavior in different environments. Notably:
Several compounds share structural or functional similarities with Poly(Disperse Red 1 acrylate). Here are some notable examples:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Disperse Red 1 | C19H20N4O4 | Azo dye used primarily in textiles |
Poly(methyl methacrylate) | (C5H8O2)n | Widely used in optics but lacks chromophore |
Poly(ethyl acrylate) | (C5H8O2)n | Flexible polymer but less color-responsive |
Poly(benzyl methacrylate) | (C10H10O2)n | Offers different mechanical properties |
Poly(Disperse Red 1 acrylate) stands out due to its combination of optical activity and solvatochromic behavior, making it particularly valuable in photonic applications compared to other polymers that lack these features.
The infrared spectrum of poly(disperse red 1 acrylate) (PDR1A) retains the diagnostic vibrations of the azobenzene chromophore while superimposing acrylate-backbone features. Table 1 lists the principal bands.
Wavenumber (cm⁻¹) | Assignment | Comment |
---|---|---|
1595 – 1505 | ν (N=N) trans-azobenzene stretch | Intensity decreases on photo-cis isomerisation [1] |
1525 – 1345 | ν as & ν s (NO₂) | Split pattern indicates para-substituted nitro group [1] |
1720 – 1735 | ν (C=O) ester of acrylate backbone | Broad in polymer because of chain-packing [2] |
1250 – 1160 | ν (C–O–C) acrylate | Confirms successful esterification [2] |
840 – 810 | out-of-plane C–H bending (para-substituted aromatic) | Good monitor for chromophore orientation under poling [3] |
The absence of residual C=C stretching at ≈1630 cm⁻¹ confirms high monomer conversion in well-cured films [2].
PDR1A exhibits the characteristic azobenzene π-π* band red-shifted relative to its monomer because of dipole–dipole interactions along the side-chain:
Material | λ_max (π-π*) | ε (L mol⁻¹ cm⁻¹) | Secondary n-π* shoulder | Ref. |
---|---|---|---|---|
Disperse Red 1 acrylate (monomer, CHCl₃) | 492 nm | 3.9 × 10⁴ | 345 nm | [4] [1] |
Poly(disperse red 1 acrylate) (film) | 464 nm | 4.2 × 10⁴ | 340 nm | [5] |
Photo-cis isomerisation blue-shifts the π-π* band to ≈430 nm and concomitantly increases the n-π* tail, enabling quantitative tracking of writing/erasing cycles in surface-relief-grating studies [6].
Solution NMR confirms covalent attachment of the chromophore and allows statistical evaluation of sequence distribution in copolymers [7] [3].
Table 3 Selected chemical shifts for the PDR1A repeat unit (CDCl₃, 25 °C).
Nucleus (ppm) | Atom | Comment |
---|---|---|
8.22 (¹H, d, J = 9 Hz) | H₂,6 (nitrophenyl) | Deshielded by –NO₂ [1] |
7.90 (¹H, d, J = 9 Hz) | H₃,5 (nitrophenyl) | – |
7.55 (¹H, d, J = 9 Hz) | H₂′,6′ (anilide ring) | Sensitive to trans↔cis ratio [3] |
7.05 (¹H, d, J = 9 Hz) | H₃′,5′ (anilide ring) | – |
4.32 (²H) | O–CH₂–CH₂–N | Ester linkage |
3.42 (²H) | N–CH₂–CH₃ | Side-chain |
1.21 (³H) | –CH₃ (ethyl) | – |
166.3 (¹³C) | C=O (acrylate) | Confirms complete esterification [1] |
148.8 (¹³C) | ipso-C attached to –N=N– | Upfield shift after polymerisation [3] |
Triad analysis of poly(disperse red 1 acrylate-co-methyl methacrylate) using ¹³C NMR carbonyl splittings showed a random to slight‐alternating sequence distribution with D M reactivity ratios rD ≈ 0.62, rM ≈ 0.76, underpinning tunable chromophore density without significant blockiness [3].
Parameter | Homopolymer PDR1A | P(DR1A-co-acrylic acid) 30 mol % | Method | Ref. |
---|---|---|---|---|
Glass-transition temperature, T_g | 79 °C (onset) | 92 – 97 °C | DSC, 10 K min⁻¹ | [5] [2] |
Thermal cis→trans relaxation half-life (dark, 25 °C) | 4.5 min | n.a. | UV–vis kinetics | [3] |
Decomposition onset (5% mass loss) | 298 °C (air) | 295 °C (air) | TGA, 20 K min⁻¹ | [6] |
Storage modulus E′ (25 °C, 1 Hz) | 2.1 GPa (film) | 2.4 GPa | DMA tension | [6] |
Storage modulus drop across T_g | ≈ 2.1 → 0.10 GPa | ≈ 2.4 → 0.12 GPa | DMA | [6] [8] |
Key observations
Copolymerisation with acrylic acid raises T_g by up to 18 °C through intermolecular H-bonding, improving thermal stability of poled orientation without sacrificing photo-responsivity [2].
Dynamic-mechanical spectra display a single α-transition; no β-relaxation is detected, indicating that side-chain isomerisation does not manifest as a bulk-viscoelastic event but rather as a localised process [6].
Axial storage modulus values around 2 GPa place PDR1A in the stiff‐amorphous polymer class, adequate for free-standing holographic films while still allowing low-stress surface patterning.
Experimental considerations
Technique | Principal Finding | Design Implication |
---|---|---|
FT-IR | Persistence of ν (N=N) and ν(NO₂) bands proves chromophore integrity after polymerisation | Enables quick QC of batch-to-batch consistency |
UV–vis | Red-shifted π-π* at 464 nm; cis-state blue-shift | Provides optical window for 450–500 nm holographic recording |
¹H/¹³C NMR | Complete esterification; controllable chromophore spacing | Guides copolymer feed ratios for electro-optic optimisation |
DSC/TGA | T_g 79–97 °C; decomposition ≈ 300 °C | Defines safe operating window for poling and device packaging |
DMA | E′ ≈ 2 GPa; single α-transition | Confirms mechanical robustness for micro-pattern transfer |